tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate
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Overview
Description
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a methylphenyl group attached to a carbamate moiety. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate typically involves the reaction of 3-(benzyloxy)-4-methylphenylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to a more sustainable and scalable process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the tert-butyl group
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various alkyl or aryl carbamates depending on the substituent used
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate is used as a protecting group for amines. It can be easily removed under mild acidic conditions, making it a valuable tool in multi-step synthesis .
Biology and Medicine: This compound is also used in the synthesis of biologically active molecules. Its stability and ease of removal make it suitable for protecting sensitive functional groups during the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its role as a protecting group helps in the efficient synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate primarily involves its role as a protecting group. The carbamate moiety can form stable bonds with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The benzyloxy group can be easily removed under mild acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Phenyl carbamate
Comparison: tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate is unique due to the presence of both a benzyloxy group and a tert-butyl group. This combination provides enhanced stability and ease of removal compared to other carbamates. For example, tert-Butyl carbamate lacks the benzyloxy group, making it less versatile in certain synthetic applications. Benzyl carbamate, on the other hand, does not have the steric hindrance provided by the tert-butyl group, making it less stable under certain conditions .
Properties
IUPAC Name |
tert-butyl N-(4-methyl-3-phenylmethoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-10-11-16(20-18(21)23-19(2,3)4)12-17(14)22-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVZALYWGATOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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